molecular formula C4H6ClNO2S B14640626 Methyl (methoxycarbonyl)carbonochloridimidothioate CAS No. 56025-16-2

Methyl (methoxycarbonyl)carbonochloridimidothioate

Cat. No.: B14640626
CAS No.: 56025-16-2
M. Wt: 167.61 g/mol
InChI Key: CLVFHUDVUDZVCZ-UHFFFAOYSA-N
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Description

Methyl (methoxycarbonyl)carbonochloridimidothioate is an organic compound with a complex structure that includes a methoxycarbonyl group, a carbonochloridimidothioate group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (methoxycarbonyl)carbonochloridimidothioate typically involves the reaction of methyl isothiocyanate with methoxycarbonyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl (methoxycarbonyl)carbonochloridimidothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The chlorine atom in the carbonochloridimidothioate group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Methyl (methoxycarbonyl)carbonochloridimidothioate has several applications in scientific research:

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl (methoxycarbonyl)carbonochloridimidothioate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the modification of proteins, nucleic acids, and other cellular components, potentially altering their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl isothiocyanate: Shares the isothiocyanate group but lacks the methoxycarbonyl and carbonochloridimidothioate groups.

    Methoxycarbonyl chloride: Contains the methoxycarbonyl group but lacks the isothiocyanate and carbonochloridimidothioate groups.

    Carbonochloridimidothioate derivatives: Compounds with similar carbonochloridimidothioate groups but different substituents.

Uniqueness

Methyl (methoxycarbonyl)carbonochloridimidothioate is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.

Properties

CAS No.

56025-16-2

Molecular Formula

C4H6ClNO2S

Molecular Weight

167.61 g/mol

IUPAC Name

methyl N-[chloro(methylsulfanyl)methylidene]carbamate

InChI

InChI=1S/C4H6ClNO2S/c1-8-4(7)6-3(5)9-2/h1-2H3

InChI Key

CLVFHUDVUDZVCZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N=C(SC)Cl

Origin of Product

United States

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